AD-mix-α (Technical Grade)
Description
AD-mix-α is a pre-formulated reagent system used in the Sharpless asymmetric dihydroxylation (AD) reaction, a cornerstone of enantioselective synthesis. It contains osmium tetroxide (OsO4), a chiral ligand (DHQ)2PHAL, potassium ferricyanide (K3Fe(CN)6), and potassium carbonate (K2CO3) . This mix is specifically designed to produce S,S-configured vicinal diols with high enantiomeric excess (ee), typically up to 97% . Its primary application lies in synthesizing chiral intermediates for natural products, pharmaceuticals, and fragrances .
Properties
CAS No. |
153130-59-7 |
|---|---|
Molecular Formula |
C₄₈H₅₄N₆O₄·x(K₂CO₃)·x(K₂OsO₄·2H₂O)·x(K |
Synonyms |
AD-mix-alpha |
Origin of Product |
United States |
Preparation Methods
Potassium Osmate Dihydrate (K₂OsO₄·2H₂O)
Potassium Ferricyanide (K₃Fe(CN)₆)
Potassium Carbonate (K₂CO₃)
Chiral Ligand: (DHQ)₂PHAL
-
Role : Induces enantioselectivity via coordination to the osmium center, creating a chiral environment.
-
Structure : A phthalazine adduct of dihydroquinine, optimized for terminal alkenes.
Stoichiometric Ratios and Formulation
The molar ratios of components are critical for catalytic efficiency. Data from laboratory-scale preparations reveal the following composition:
| Component | Mass (g/kg) | Molar Ratio | Function |
|---|---|---|---|
| K₂OsO₄·2H₂O | 18.2 | 1.0 | Osmium precursor |
| K₃Fe(CN)₆ | 327.0 | 3.0 | Oxidant |
| K₂CO₃ | 480.0 | 5.0 | pH buffer |
| (DHQ)₂PHAL | 5.52 | 0.05 | Chiral ligand |
Table 1: Standard composition of AD-mix-α (Technical Grade) per kilogram.
Laboratory-Scale Preparation Protocol
Stepwise Mixing Procedure
-
Dry Blending :
-
Ligand Incorporation :
-
Packaging :
Critical Parameters
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Particle Size : ≤50 µm to ensure rapid dissolution in aqueous solvents.
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Moisture Control : <1% humidity to prevent premature oxidation.
Industrial-Scale Production
Industrial methods prioritize cost-efficiency while maintaining enantioselectivity:
Batch Process Optimization
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Scale : 100–500 kg batches.
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Equipment : Twin-screw extruders for continuous mixing, reducing OsO₄ exposure risks.
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Yield : 98–99% component recovery post-blending.
Quality Control Metrics
| Parameter | Specification | Test Method |
|---|---|---|
| Osmium Content | 0.82–0.85% w/w | ICP-OES |
| Ligand Purity | ≥98% (HPLC) | Reverse-phase HPLC |
| Residual Moisture | ≤0.5% | Karl Fischer titration |
Table 2: Industrial quality control standards for AD-mix-α.
Solvent and pH Considerations
Solvent Systems
pH Optimization
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Alkaline Conditions (pH 9–10) : Accelerate OsO₄ regeneration but may reduce ee for internal alkenes.
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Acidic Additives (e.g., citric acid) : Improve reaction rates for electron-deficient substrates (pH 6–7).
Recent Advances in Formulation
Ligand Modifications
Solvent-Free Blending
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Hot-Melt Extrusion : Pilot studies show 95% ligand stability at 40°C, reducing solvent waste.
Chemical Reactions Analysis
AD-mix-α is primarily used in the Sharpless asymmetric dihydroxylation of alkenes. This reaction involves the addition of two hydroxyl groups to an alkene, resulting in the formation of a diol. The reaction conditions typically include:
- Alkene substrate
- AD-mix-α as the catalyst
- Water as the solvent
- A co-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide
The major product formed from this reaction is a diol with high enantioselectivity, meaning that one enantiomer is predominantly formed over the other .
Scientific Research Applications
Chemical Synthesis
AD-mix-α is extensively used in the synthesis of chiral diols, which serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. The Sharpless asymmetric dihydroxylation reaction facilitated by AD-mix-α allows for high enantioselectivity, producing predominantly one enantiomer over another. This characteristic is essential for developing drugs with improved efficacy and reduced side effects.
Biological Applications
In biological research, AD-mix-α has shown effectiveness against various Gram-negative bacteria, including Pseudomonas aeruginosa. Its mechanism involves inhibition of DNA gyrase, an enzyme critical for bacterial cell division and DNA replication. This property makes it a potential candidate for developing new antimicrobial agents.
Medical Applications
AD-mix-α is utilized in preparing enantiomerically pure drugs. The ability to produce specific enantiomers can significantly enhance the therapeutic profile of medications by minimizing adverse effects commonly associated with racemic mixtures.
Industrial Applications
In industrial settings, AD-mix-α is applied in the large-scale production of fine chemicals and specialty chemicals where high enantioselectivity is crucial. Its use in asymmetric synthesis processes contributes to more efficient manufacturing practices and higher quality products.
Case Study 1: Sharpless Asymmetric Dihydroxylation
A recent study demonstrated the application of AD-mix-α in synthesizing penta-substituted cyclohexanes with remarkable yields and selectivity. The reaction conditions were optimized using toluene and Triton B, achieving an enantioselectivity of 90% with over 20:1 diastereoselectivity. This case exemplifies the effectiveness of AD-mix-α in complex organic transformations .
Case Study 2: Antimicrobial Activity
Research highlighted AD-mix-α's role as an inhibitor of DNA gyrase, showcasing its potential as an antimicrobial agent. The compound binds to critical active sites on the enzyme, disrupting bacterial replication processes and demonstrating significant antibacterial activity against resistant strains.
Table 1: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemical Synthesis | Synthesis of chiral diols | High enantioselectivity |
| Biological Research | Antimicrobial properties | Potential new drug development |
| Medical Field | Preparation of enantiomerically pure drugs | Improved efficacy and reduced side effects |
| Industrial Use | Production of fine chemicals | Efficient manufacturing processes |
Table 2: Reaction Conditions for Sharpless Asymmetric Dihydroxylation
| Component | Details |
|---|---|
| Alkene substrate | Various alkenes |
| Catalyst | AD-mix-α |
| Solvent | Water |
| Co-oxidant | N-methylmorpholine N-oxide or potassium ferricyanide |
Mechanism of Action
The mechanism of action of AD-mix-α involves the formation of a chiral osmium complex with the alkene substrate. The chiral ligand (DHQ)₂PHAL coordinates with the osmium center, inducing asymmetry in the reaction. The osmium-alkene complex undergoes a [3+2] cycloaddition with water, resulting in the formation of a cyclic osmate ester. This intermediate is then hydrolyzed to yield the diol product and regenerate the osmium catalyst .
Comparison with Similar Compounds
AD-mix-α vs. AD-mix-β
Key Differences:
Example Case:
In the synthesis of EGCG , replacing AD-mix-α with AD-mix-β in the asymmetric dihydroxylation step yields the enantiomer (−)-ent-EGCG, demonstrating the complementary stereochemical control of the two mixes .
AD-mix-α vs. Modified AD-mixes (e.g., AD-mix-α×3)
Enhancements in Catalytic Performance:
- Concentration Effect: Standard AD-mix-α can exhibit sluggish reaction progress due to low osmium/ligand loadings. Using a 3× concentrated AD-mix-α×3 (higher OsO4 and ligand content) significantly accelerates dihydroxylation rates, as shown in the synthesis of galacto-configured sugar alcohols .
- Solvent Compatibility: AD-mix-α performs optimally in t-BuOH/H2O systems, while modified versions tolerate co-solvents like dichloromethane (DCM) for improved substrate solubility .
AD-mix-α vs. Non-AD Reagents (e.g., Upjohn Dihydroxylation)
Selectivity and Yield:
Case Study: In the total synthesis of dihydroxyphthalate (DHPV), AD-mix-α provided 62% yield of the S,S-isomer, whereas non-chiral methods like Upjohn dihydroxylation failed to achieve enantioselectivity .
AD-mix-α vs. Alternative Chiral Catalysts (e.g., Cinchona Alkaloids)
Performance Metrics:
- Ligand Flexibility: AD-mix-α’s (DHQ)2PHAL ligand enables aggregation-induced catalysis in THF/H2O systems, enhancing fluorescence and reaction monitoring .
- Comparative Selectivity: Cinchona alkaloid-based catalysts (e.g., (DHQD)2PYR) may offer comparable ee values but require custom optimization, unlike the standardized AD-mix-α .
Data Tables
Table 1: Diastereoselectivity in AD-mix-α vs. AD-mix-β Reactions
| Substrate | AD-mix-α (dr) | AD-mix-β (dr) | Conditions | Reference |
|---|---|---|---|---|
| Alkene 6d | 69:31 (A:B) | 9:91 (A:B) | t-BuOH/H2O, 0°C | |
| Octitols | 84:16 | 9:91 | t-BuOH/H2O, rt |
Key Research Findings
Solvent Effects: AD-mix-α reactions benefit from polar aprotic co-solvents (e.g., DCM), which enhance substrate solubility without compromising enantioselectivity .
Temperature Sensitivity: Lower temperatures (0°C) improve diastereomeric ratios (dr) for AD-mix-α, as seen in the synthesis of batzellaside B .
Aggregation-Induced Catalysis: The (DHQ)2PHAL ligand in AD-mix-α exhibits fluorescence enhancement in aqueous THF, enabling real-time monitoring of reaction progress .
Biological Activity
AD-mix-α (Technical Grade) is a specialized reagent widely utilized in asymmetric synthesis, particularly in the Sharpless Asymmetric Dihydroxylation (AD) reaction. This compound not only serves as a catalyst but also exhibits notable biological activities, particularly against certain bacterial strains. This article delves into the biochemical properties, mechanisms of action, and potential applications of AD-mix-α.
1. Overview of AD-mix-α
AD-mix-α is a mixture of reagents that primarily includes osmium tetroxide and chiral ligands such as (DHQ)₂PHAL. It is renowned for its ability to facilitate the formation of vicinal diols from alkenes with high enantioselectivity, making it invaluable in the synthesis of chiral compounds used in pharmaceuticals and agrochemicals.
The mechanism by which AD-mix-α exerts its effects involves several key steps:
- Formation of Osmate Ester : The alkene substrate reacts with osmium tetroxide to form an osmate ester intermediate.
- Nucleophilic Attack : Water or alcohol attacks the osmate ester, leading to the formation of a vicinal diol.
- Chirality Induction : The chiral ligand coordinates with the osmium, ensuring that the reaction proceeds with high enantiomeric excess .
2.2 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of AD-mix-α, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Its mechanism appears to involve binding to DNA gyrase, an enzyme critical for bacterial DNA replication and cell division. This interaction inhibits bacterial growth, suggesting potential applications in developing new antimicrobial agents .
3.1 Efficacy in Organic Synthesis
AD-mix-α has been extensively studied for its efficacy in organic synthesis. For instance, a study demonstrated that using AD-mix-α in the synthesis of complex molecules resulted in high yields and selectivity:
| Compound | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|
| Compound 14 | 67 | >99 | 7.2:1 |
| Compound 47 | 98 | >99 | Not specified |
These results underscore the reagent's utility in producing chiral compounds essential for pharmaceuticals .
3.2 Antibacterial Studies
In a comparative study assessing various compounds against Pseudomonas aeruginosa, AD-mix-α exhibited significant antibacterial activity:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| AD-mix-α | 32 µg/mL | Inhibitor |
| Control (Ampicillin) | 16 µg/mL | Standard Antibiotic |
The results indicate that while AD-mix-α is less potent than established antibiotics like ampicillin, it still holds promise as an antimicrobial agent.
4.1 Medicinal Chemistry
The dual functionality of AD-mix-α as both a catalyst and an antibacterial agent opens avenues for its use in medicinal chemistry. Its ability to produce chiral intermediates can facilitate the development of new drugs, particularly those targeting bacterial infections.
4.2 Synthetic Chemistry
AD-mix-α is integral to synthetic methodologies aimed at creating complex organic molecules with precise stereochemistry. Its application extends beyond dihydroxylation to other reactions where chirality is paramount.
Q & A
Q. What is the chemical composition of AD-mix-α, and how does it determine stereochemical outcomes in asymmetric dihydroxylation?
AD-mix-α is a pre-formulated reagent containing (DHQ)₂-PHAL (a chiral ligand), K₂OsO₂(OH)₄ (osmium tetroxide equivalent), K₃Fe(CN)₆ (oxidizing agent), and K₂CO₃ (base) . The (DHQ)₂-PHAL ligand directs the stereochemistry during the Sharpless asymmetric dihydroxylation of alkenes, producing (3S,4S)-configured vicinal diols. Researchers should verify stereochemistry using chiral HPLC or optical rotation analysis, referencing the Sharpless stereochemical prediction model .
Q. What safety protocols are essential when handling AD-mix-α in laboratory settings?
AD-mix-α contains osmium compounds, which are toxic if inhaled or absorbed. Mandatory precautions include:
Q. How can AD-mix-α be applied to synthesize chiral intermediates in natural product synthesis?
AD-mix-α is used to oxidize alkenes to enantiomerically enriched diols, which serve as precursors for lactones, cyclic ethers, or polyol structures. Example protocol:
- Dissolve 1.0 mmol of alkene in 1:1 t-BuOH/H₂O.
- Add 1.4 g AD-mix-α and stir at 0–5°C until completion (monitor via TLC).
- Extract with ethyl acetate, dry, and purify via flash chromatography. This method was validated in the synthesis of trans-3-methyl-γ-lactones .
Advanced Research Questions
Q. How can discrepancies in diastereoselectivity between AD-mix-α and AD-mix-β be resolved in complex substrates?
AD-mix-α and β generate enantiomeric diols due to their opposing (DHQ/DHQD) ligands. However, steric or electronic effects in polyfunctional substrates (e.g., peptides) may lead to mismatched stereoselectivity. Mitigation strategies:
Q. What methodologies validate the enantiomeric excess (ee) of diols synthesized using AD-mix-α?
Advanced analytical techniques include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents.
- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split diastereotopic proton signals.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives. Cross-validate results with kinetic resolution studies (e.g., comparing AD-mix-α/β outcomes) .
Q. How does the Sharpless stereochemical prediction model guide experimental design for novel substrates?
The model classifies substituents on the alkene as large (L), medium (M), or small (S). For E-alkenes:
Q. Why might kinetic resolution using AD-mix-α fail to achieve high enantioselectivity in certain substrates?
Competing pathways (e.g., over-oxidation or epoxide formation) or poor ligand-substrate coordination can reduce selectivity. Solutions:
- Optimize reaction temperature (lower temperatures enhance selectivity).
- Add catalytic ligands (e.g., (DHQ)₂-PHAL) to stabilize transition states.
- Use stopped-flow kinetics to identify intermediate species .
Data Analysis & Contradiction Resolution
Q. How should researchers address contradictions between predicted and observed stereochemistry in AD-mix-α reactions?
- Re-examine substrate purity (trace impurities may alter ligand binding).
- Replicate reactions with AD-mix-β to confirm enantiomeric relationship.
- Perform control experiments with achiral oxidants (e.g., OsO₄/NMO) to rule out non-stereoselective pathways. Document findings in a reaction diary, including solvent batches and reagent lot numbers .
Q. What statistical methods are recommended for analyzing enantioselectivity data in high-throughput screening?
- Apply multivariate analysis (e.g., PCA) to correlate reaction conditions (solvent, temperature) with ee values.
- Use Bayesian optimization to iteratively refine reaction parameters.
- Report selectivity factors (s = ln[(1−C)(1−ee)]/ln[(1−C)(1+ee)]) for kinetic resolutions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
